5-Bromo-2,4-difluoropyridine
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Overview
Description
5-Bromo-2,4-difluoropyridine is a chemical compound with the molecular formula C5H2BrF2N . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, involves several methods. These include the use of 2-amino-4-chloropyridine as a starting raw material, obtaining a key intermediate through bromination reaction, and then diazotization and chlorination .Molecular Structure Analysis
The molecular weight of this compound is 193.98 . The molecular structure can be represented by the SMILES stringFc1cc(Br)cnc1F
. Chemical Reactions Analysis
Fluoropyridines, including this compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The synthesis of fluoropyridines remains a challenging problem due to the presence of strong electron-withdrawing substituents in the aromatic ring .Physical and Chemical Properties Analysis
This compound is slightly soluble in water . It has a molecular weight of 193.98 .Scientific Research Applications
Spectroscopic and Optical Studies
Research has highlighted the spectroscopic characterization of closely related compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, through various methods including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies offer insights into the molecular structure, vibrational frequencies, and chemical shifts, facilitating the understanding of the compound's properties and potential applications in material science (Vural & Kara, 2017).
Synthesis of Novel Derivatives
Another significant application involves the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. This method has been employed to create a series of new compounds exhibiting a range of biological activities. For instance, certain synthesized pyridine derivatives demonstrated significant anti-thrombolytic and biofilm inhibition activities, underscoring the potential of 5-Bromo-2,4-difluoropyridine derivatives in developing new therapeutic agents (Ahmad et al., 2017).
Molecular Interaction Studies
The compound has also been used in studies focusing on molecular interactions, such as the interaction between monoclonal antibodies and bromodeoxyuridine. Although not directly about this compound, these studies provide a framework for understanding how similar brominated compounds might interact with biological molecules, offering potential pathways for drug development and diagnostic applications (Miller et al., 1986).
Catalytic Applications
Furthermore, this compound and its derivatives have been explored in catalytic applications, such as palladium-catalyzed cross-coupling reactions. These studies contribute to the field of synthetic chemistry by providing efficient routes to synthesize complex organic molecules, which can be crucial in pharmaceutical manufacturing and material science (Goodby et al., 1996).
Safety and Hazards
Mechanism of Action
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Mode of Action
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of fluorine . This could influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting they may interact with multiple biochemical pathways .
Result of Action
Fluoropyridines are known to have unique physical, chemical, and biological properties , which could result in various molecular and cellular effects.
Action Environment
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Properties
IUPAC Name |
5-bromo-2,4-difluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2N/c6-3-2-9-5(8)1-4(3)7/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOIBPXBTQZCMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1802338-36-8 |
Source
|
Record name | 5-bromo-2,4-difluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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